Cas no 7414-56-4 (AMP-PCP disodium)

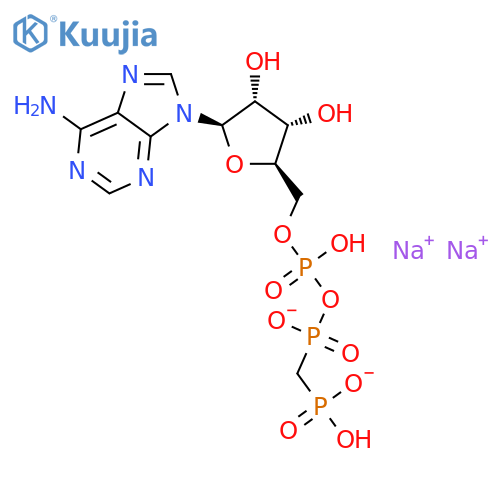

AMP-PCP disodium structure

商品名:AMP-PCP disodium

AMP-PCP disodium 化学的及び物理的性質

名前と識別子

-

- adenylylmethylenediphosphonate sodium salt

- 9H-purin-6-amine, 9-[5-O-[hydroxy[[hydroxy(phosphonomethyl)phosphinyl]oxy]phosphinyl]pentofuranosyl]-, monosodium salt

- AMP-PCP disodium salt

- Adenylylmethylenediphosphonate disodium salt

- AMP-PCP disodium

-

- InChIKey: KZCUOVRMGTZINH-LYYWGVPGSA-L

- ほほえんだ: O=P(OP(O)(CP(O)(O)=O)=O)(OC[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)O.[Na+].[Na+]

じっけんとくせい

- ようかいど: H2O: 10 mg/mL

AMP-PCP disodium セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H311-H315-H319-H331-H335

- 警告文: P261-P280-P301+P310-P305+P351+P338-P311

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 23/24/25-36/37/38

- セキュリティの説明: 22-26-36-45

-

危険物標識:

- ちょぞうじょうけん:−20°C

AMP-PCP disodium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0119656-5mg |

AMP-PCP (disodium) |

7414-56-4 | ≥99.0% | 5mg |

$180.0 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-253042-5 mg |

β, γ-Methyleneadenosine 5′-triphosphate disodium salt, |

7414-56-4 | ≥95% | 5mg |

¥684.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-253042A-10mg |

β, γ-Methyleneadenosine 5′-triphosphate disodium salt, |

7414-56-4 | ≥95% | 10mg |

¥1391.00 | 2023-09-05 | |

| TRC | M304258-10mg |

β γ-methyleneadenosine 5’-Triphosphate Disodium Salt |

7414-56-4 | 10mg |

$133.00 | 2023-05-17 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13547L-1 mg |

AMP-PCP disodium |

7414-56-4 | 1mg |

¥1140.00 | 2022-04-26 | ||

| TRC | M304258-5mg |

β γ-methyleneadenosine 5’-Triphosphate Disodium Salt |

7414-56-4 | 5mg |

$87.00 | 2023-05-17 | ||

| ChemScence | CS-0119656-1mg |

AMP-PCP (disodium) |

7414-56-4 | ≥99.0% | 1mg |

$60.0 | 2022-04-26 | |

| MedChemExpress | HY-106723A-5mg |

AMP-PCP disodium |

7414-56-4 | 99.29% | 5mg |

¥1400 | 2024-04-17 | |

| MedChemExpress | HY-106723A-10mM*1mLinWater |

AMP-PCP disodium |

7414-56-4 | ≥99.0% | 10mM*1mLinWater |

¥3383 | 2022-05-18 | |

| 1PlusChem | 1P00604K-5mg |

β, γ-Methyleneadenosine 5'-triphosphate disodium salt |

7414-56-4 | 99% | 5mg |

$302.00 | 2024-04-21 |

AMP-PCP disodium 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

7414-56-4 (AMP-PCP disodium) 関連製品

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7414-56-4)AMP-PCP disodium

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):236.0/471.0/939.0